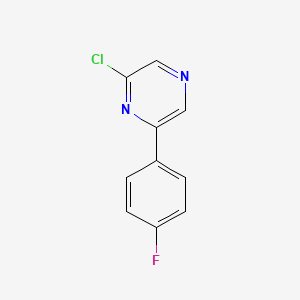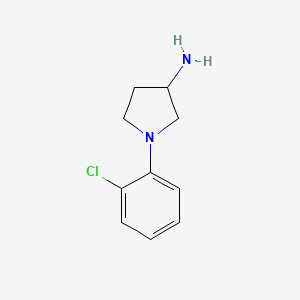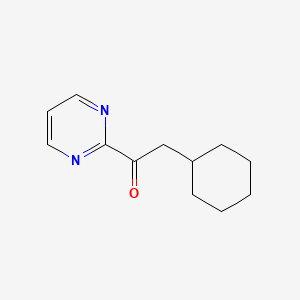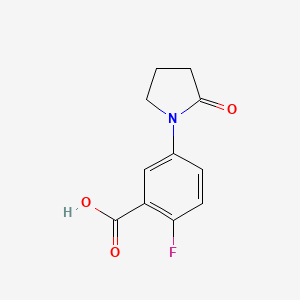![molecular formula C11H11F3O2 B1455473 1-[4-(三氟甲氧基)苯基]丁酮 CAS No. 56465-82-8](/img/structure/B1455473.png)
1-[4-(三氟甲氧基)苯基]丁酮
描述
1-[4-(Trifluoromethoxy)phenyl]butan-1-one, also known as 4’-TFMPP, is a synthetic compound belonging to the class of phenylalkylamines. It has a molecular weight of 232.2 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of 1-[4-(Trifluoromethoxy)phenyl]butan-1-one is C11H11F3O2 . The InChI code for the compound is 1S/C11H11F3O2/c1-2-3-10(15)8-4-6-9(7-5-8)16-11(12,13)14/h4-7H,2-3H2,1H3 .Physical And Chemical Properties Analysis
1-[4-(Trifluoromethoxy)phenyl]butan-1-one is a liquid at room temperature .科学研究应用
Application 1: Electrochromic Devices
- Summary of Application: 1-[4-(Trifluoromethoxy)phenyl]butan-1-one is used in the synthesis of polymers for electrochromic devices. These devices can change their color when a voltage is applied, which has potential applications in smart windows, auto-dimming mirrors, and energy storage devices .
- Methods of Application: The polymers were synthesized electrochemically. The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of the polymers .
- Results: The polymers display various colors at different voltages. The optical contrast of the electrodes are 24.5% at 1050 nm, 49.0% at 916 nm, and 53.8% at 1302 nm, respectively. The highest η of the electrode is 379.64 cm^2 C^−1 at 1050 nm .
Application 2: Synthesis of Pyrrole Derivatives
- Summary of Application: 1-[4-(Trifluoromethoxy)phenyl]butan-1-one is used in the synthesis of pyrrole derivatives, which are part of many natural compounds as well as synthetic biologically active molecules .
- Methods of Application: The pyrrole ring is added in one step using the Paal-Knorr method. The thiazole ring is added in three steps using chloroacylation with chloroacetonitrile followed by heterocyclization with thioamides/thioureas .
- Results: The synthesis resulted in the formation of A-B-C fluoroheterocyclic systems with pyrrole as the central unit B .
Application 3: Formation of Trichloroacetimidate
- Summary of Application: 1-[4-(Trifluoromethoxy)phenyl]butan-1-one is used in the formation of 4-(trifluoromethoxy)benzyl trichloroacetimidate .
- Methods of Application: The formation of 4-(trifluoromethoxy)benzyl trichloroacetimidate was achieved by treating 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37 °C and then adding it to trichloroacetonitrile at 0 °C .
- Results: The reaction resulted in the formation of 4-(trifluoromethoxy)benzyl trichloroacetimidate .
Application 4: Synthesis of Fluoroheterocyclic Systems
- Summary of Application: This compound is used in the synthesis of A-B-C fluoroheterocyclic systems with pyrrole as the central unit B . These systems are produced by connecting one heterocyclic and two aromatic or heterocyclic fragments together using appropriate linking methods .
- Methods of Application: The pyrrole ring is added in one step using the Paal-Knorr method. The thiazole ring is added in three steps using chloroacylation with chloroacetonitrile followed by heterocyclization with thioamides/thioureas .
- Results: The synthesis resulted in the formation of A-B-C fluoroheterocyclic systems with pyrrole as the central unit B .
Application 5: Conversion of Aliphatic Alcohols
- Summary of Application: 1-[4-(Trifluoromethoxy)phenyl]butan-1-one can be used to convert primary aliphatic alcohols into trifluoromethyl alkyl ethers .
- Methods of Application: The procedure involves treating the primary aliphatic alcohol with 1-[4-(Trifluoromethoxy)phenyl]butan-1-one .
- Results: The reaction results in the formation of trifluoromethyl alkyl ethers .
Application 6: Preparation of Composite Electrolytes
- Summary of Application: This compound is used in the preparation of [EPI + ] [TFSI – ])/PVdF-HFP composite electrolytes .
- Methods of Application: The preparations of these composite electrolytes were represented previously .
- Results: The preparation resulted in the formation of [EPI + ] [TFSI – ])/PVdF-HFP composite electrolytes .
Application 7: Synthesis of Fluoroheterocyclic Systems
- Summary of Application: This compound is used in the synthesis of A-B-C fluoroheterocyclic systems with pyrrole as the central unit B . These systems are produced by connecting one heterocyclic and two aromatic or heterocyclic fragments together using appropriate linking methods .
- Methods of Application: The pyrrole ring is added in one step using the Paal-Knorr method. The thiazole ring is added in three steps using chloroacylation with chloroacetonitrile followed by heterocyclization with thioamides/thioureas .
- Results: The synthesis resulted in the formation of A-B-C fluoroheterocyclic systems with pyrrole as the central unit B .
Application 8: Conversion of Aliphatic Alcohols
- Summary of Application: 1-[4-(Trifluoromethoxy)phenyl]butan-1-one can be used to convert primary aliphatic alcohols into trifluoromethyl alkyl ethers .
- Methods of Application: The procedure involves treating the primary aliphatic alcohol with 1-[4-(Trifluoromethoxy)phenyl]butan-1-one .
- Results: The reaction results in the formation of trifluoromethyl alkyl ethers .
Application 9: Preparation of Composite Electrolytes
- Summary of Application: This compound is used in the preparation of [EPI + ] [TFSI – ])/PVdF-HFP composite electrolytes .
- Methods of Application: The preparations of these composite electrolytes were represented previously .
- Results: The preparation resulted in the formation of [EPI + ] [TFSI – ])/PVdF-HFP composite electrolytes .
安全和危害
未来方向
1-[4-(Trifluoromethoxy)phenyl]butan-1-one has been used as a research chemical since it was first synthesized in 1992. It’s been found that 4-(trifluoromethoxy)phenyl-containing polymers show promise as anodic materials for electrochromic devices . This suggests potential future applications in the field of electrochromics.
属性
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-2-3-10(15)8-4-6-9(7-5-8)16-11(12,13)14/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDVRAOOJBROPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716696 | |
| Record name | 1-[4-(Trifluoromethoxy)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethoxy)phenyl]butan-1-one | |
CAS RN |
56465-82-8 | |
| Record name | 1-[4-(Trifluoromethoxy)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[3-(methylamino)propyl]acetamide hydrobromide](/img/structure/B1455394.png)

![Methyl 1-[4-(tert-butyl)phenyl]-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B1455399.png)


![N-(3-chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1455405.png)



![3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine](/img/structure/B1455412.png)
![{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine](/img/structure/B1455413.png)